molecular formula C18H11FN4O4S B2650284 N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895018-95-8

N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2650284
CAS No.: 895018-95-8
M. Wt: 398.37
InChI Key: PGDPAYPJEGJYDT-UHFFFAOYSA-N
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Description

“N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Molecular Structure Analysis

The molecular formula of the compound is C22H16FN3O3S . The InChI string and the Canonical SMILES string provide a detailed description of the molecular structure . The exact mass of the molecule is 421.08964072 g/mol .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 421.4 g/mol . It has a topological polar surface area of 92.8 Ų and a complexity of 614 . The compound has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Anticancer Activity

Compounds similar to N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide have shown promising anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds were tested against human cancer cell lines, including lung, breast, and CNS cancers, demonstrating significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). This research suggests the potential of fluorine-substituted compounds in cancer treatment.

Tubulin Polymerization Inhibitors

Another study synthesized 2-anilinonicotinyl-linked acrylamide conjugates as potent anticancer agents, evaluating them for cytotoxic activity against various human cancer cell lines. Among these, a specific compound demonstrated promising cytotoxicity against the A549 human lung adenocarcinoma epithelial cell line, highlighting its role in cell-cycle perturbation and apoptosis through tubulin interaction (Kamal et al., 2014).

Antimicrobial Activity

The ligand N,N-bis(5-Nitrothiazol-2-yl)pyridine 2, 6-dicarboxamide and its complexes with Cu(II), Ni(II), and Fe(III) were synthesized and shown to exhibit moderate antimicrobial activity against bacterial strains. This demonstrates the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2020).

Influenza A Virus Inhibitors

Furan-carboxamide derivatives, including structures akin to the query compound, were identified as potent inhibitors of the influenza A H5N1 virus. Systematic studies indicated the significant influence of the dimethyl-substituted heterocyclic moiety on anti-influenza activity, with specific compounds showing the best activity against the H5N1 virus (Yongshi et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, benzothiazole derivatives are known for their wide range of biological activities. For instance, some benzothiazole derivatives have shown significant roles against tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN4O4S/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDPAYPJEGJYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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